2-(Butylamino)-2-oxoethyl 4-methylbenzoate
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Overview
Description
2-(Butylamino)-2-oxoethyl 4-methylbenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a butylamino group attached to an oxoethyl chain, which is further connected to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-(butylamino)-2-oxoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical properties and applications.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
2-(Butylamino)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to interact with enzymes and receptors is being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
- 2-(Butylamino)-2-oxoethyl benzoate
- 2-(Butylamino)-2-oxoethyl 3-methylbenzoate
- 2-(Butylamino)-2-oxoethyl 4-chlorobenzoate
Comparison: 2-(Butylamino)-2-oxoethyl 4-methylbenzoate is unique due to the presence of the 4-methyl group on the benzoate moiety. This structural feature can influence its reactivity and biological activity. Compared to its analogs, the 4-methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Properties
IUPAC Name |
[2-(butylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-4-9-15-13(16)10-18-14(17)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMFQVGYCHQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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